molecular formula C11H9FO2S B1406195 Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1503529-61-0

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1406195
CAS No.: 1503529-61-0
M. Wt: 224.25 g/mol
InChI Key: IRKPFCBWDHRYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 2nd position of the benzo[b]thiophene ring. It is a white to off-white crystalline solid, slightly soluble in water but soluble in most organic solvents like ethanol and dichloromethane .

Preparation Methods

The synthesis of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

ethyl 7-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKPFCBWDHRYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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